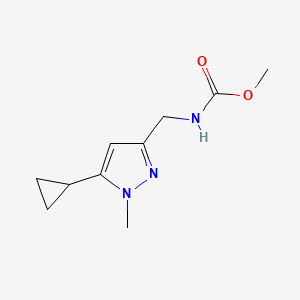

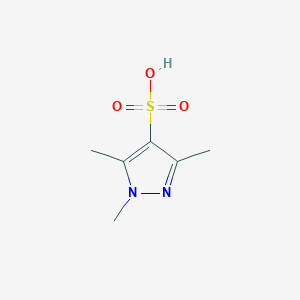

methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate" belongs to a class of compounds known for their diverse applications in organic synthesis and potential biological activities. This compound is structurally characterized by the presence of a pyrazole ring, a common feature in many bioactive molecules.

Synthesis Analysis

- The synthesis of pyrazole derivatives, such as the one , often involves reactions with methyl isocyanate to yield corresponding carbamates. These synthesis processes are characterized by their use of specific reagents and conditions that influence the yield and purity of the final product (Lee, Park, & Kim, 1989).

Molecular Structure Analysis

- The molecular structure of pyrazole derivatives is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These methods provide insights into the compound's crystal structure and electronic properties (Shen, Huang, Diao, & Lei, 2012).

Chemical Reactions and Properties

- Pyrazole derivatives exhibit a range of chemical reactions, including cyclization and reactions with various electrophiles. The reactivity of these compounds is influenced by their electronic structure and the presence of functional groups (Smyth et al., 2007).

Physical Properties Analysis

- The physical properties of pyrazole derivatives, including melting points, solubility, and stability, are crucial for their application in different fields. These properties are often determined experimentally and are key in the compound's handling and storage (Gvozdev et al., 2019).

Chemical Properties Analysis

- The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the utility of pyrazole derivatives in chemical synthesis and potential biological applications. These properties are often assessed through experimental and theoretical studies (Rao et al., 1999).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The study by Smyth et al. (2007) explored the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, highlighting the sensitivity of cyclisation outcomes to the nature of reagents and acidity of the reaction medium. This work demonstrates the potential for producing interesting bicyclic heterocycles from a single starting material, emphasizing the chemical versatility of pyrazole derivatives Smyth et al., 2007.

Biological Activities

The synthesis and evaluation of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents were described by Abonía et al. (2011). This research produced compounds that exhibited significant activity against various cancer cell lines, highlighting the therapeutic potential of pyrazole derivatives in oncology Abonía et al., 2011.

Kalaria et al. (2014) reported the synthesis, characterization, and biological screening of novel 5-imidazopyrazole incorporated fused pyran motifs. This study assessed their antibacterial, antituberculosis, and antimalarial activities, showcasing the broad spectrum of biological efficacy of pyrazole derivatives Kalaria et al., 2014.

Environmental and Agricultural Applications

- Lee et al. (1989) explored the herbicidal activity of 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates, indicating a selective phytotoxicity that could inform the development of targeted agricultural chemicals. This study points to the potential use of pyrazole derivatives in developing selective herbicides Lee et al., 1989.

Additional Insights

- The development of carbamates with insecticidal activity, as shown by Gubler et al. (1968), illustrates the versatility of carbamate derivatives in pest control applications. The study discussed the synthesis and properties of various carbamates, including those based on pyrazole structures, highlighting their potential in developing new insecticides Gubler et al., 1968.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13-9(7-3-4-7)5-8(12-13)6-11-10(14)15-2/h5,7H,3-4,6H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKFQKXJNUOQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)OC)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)

![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2490490.png)

![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)

![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)